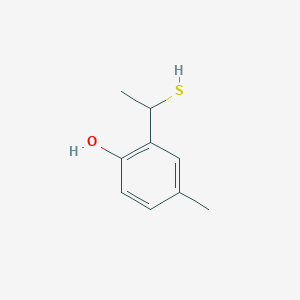
4-Methyl-2-(1-sulfanylethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of a methyl group and a sulfanylethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-sulfanylethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-methylphenol with 1-chloro-2-ethylsulfanylbenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metals. For instance, palladium-catalyzed hydroxylation of aryl halides in the presence of hydrogen peroxide has been employed for the synthesis of phenolic compounds .
化学反应分析
Types of Reactions: 4-Methyl-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
4-Methyl-2-(1-sulfanylethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The sulfanylethyl group may also contribute to its reactivity and interaction with biological molecules .
相似化合物的比较
Phenol: The parent compound, simpler in structure but less reactive.
4-Methylphenol: Lacks the sulfanylethyl group, resulting in different chemical properties.
2-(1-Sulfanylethyl)phenol: Similar structure but without the methyl group, affecting its reactivity.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
4-methyl-2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3 |
InChI 键 |
RDVCSWFXAADMTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


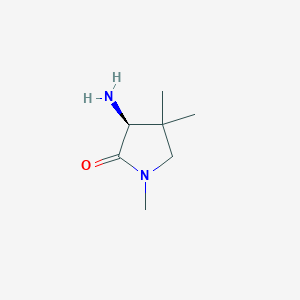
![3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076593.png)
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)

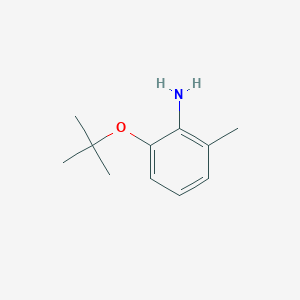
![(S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide](/img/structure/B13076600.png)
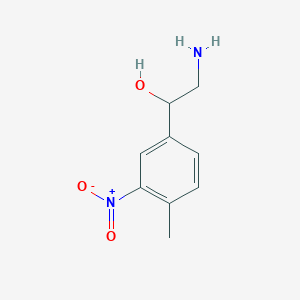

![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)
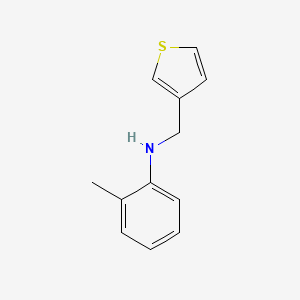
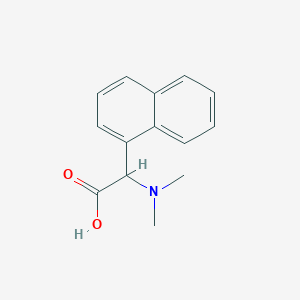
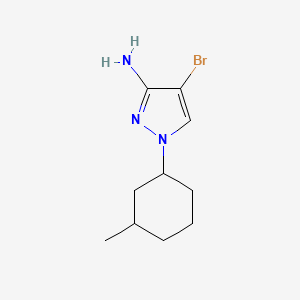
![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

